molecular formula C10H10N2 B1618340 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 7724-48-3

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B1618340
CAS No.: 7724-48-3
M. Wt: 158.2 g/mol
InChI Key: RUFZNDNBXKOZQV-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C10H10N2. It is a fused bicyclic structure consisting of a pyrrole ring fused to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be achieved through several methods. One common approach involves the cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . Another method includes the reaction of cyano and aromatic aldehyde compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure successful cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZNDNBXKOZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227976
Record name 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-48-3
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole
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Record name 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole
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Record name 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole
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Record name 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles are tricyclic nitrogen-containing heterocycles. These compounds are attractive for medicinal chemistry because they offer diverse structural modification possibilities. Researchers can introduce various substituents on the benzene ring, pyrrole ring, or the nitrogen atoms, enabling fine-tuning of their properties and biological activity.

A: Several synthetic routes have been developed for these compounds. One common approach involves the reaction of o-phenylenediamine with a suitable pyrrolidine derivative. This reaction leads to the formation of the desired tricyclic ring system. [, , , , , ]

A: The cyclopropyliminium rearrangement offers a valuable route to access these compounds. Starting from substituted 2-cyclopropylbenzimidazoles, this rearrangement allows for the formation of the pyrrolo[1,2-a]benzimidazole core with specific substitution patterns. [, , ]

A: The presence of arylmethylidene substituents at the 1-position introduces a double bond, leading to (1Z)- and (1E)- isomers. These isomers may exhibit different biological activities. Researchers have developed stereoselective synthetic methods to target specific isomers. [, ]

A: These compounds show promise as potential anticancer agents. Specifically, 2,3-dihydro-1H-pyrrolo [1,2-a] benzimidazole-5,8-diones, also known as azamitosenes, have been investigated for their potential as DNA cross-linkers. [, ]

A: Azamitosenes are thought to function as reductive alkylating agents. Upon reduction, they can generate reactive intermediates capable of forming covalent bonds with DNA, leading to cross-linking and ultimately cell death. [, ]

A: Iminoquinone derivatives of azamitosenes, termed iminoazamitosenes, have been explored to address the issue of oxygen toxicity often associated with quinone-based drugs. Studies indicate that the iminoquinone modification can improve the stability and reduce the oxygen reactivity of these compounds. []

A: Maintaining hydrolytic stability is crucial for the efficacy of iminoazamitosenes. They need to remain intact in physiological conditions to reach their target and exert their antitumor activity. []

A: The imino center in iminoazamitosenes can undergo syn/anti isomerization. This isomerization can influence the compounds' interactions with their biological targets, potentially affecting their activity and selectivity. []

A: Electrochemical studies have provided valuable insights into the redox properties of these compounds. Researchers can correlate reduction potentials with their reactivity and potential for reductive alkylation. []

A: Studies suggest that the position and nature of substituents on the pyrrolo[1,2-a]benzimidazole ring system can significantly impact their DNA cleaving activity. For example, the presence of a hydroxyl group at the 3-position and an aziridine ring at the 6-position has been associated with increased potency. []

A: The observation of cross-resistance with doxorubicin in certain cancer cell lines suggests that these compounds may share similar mechanisms of action or resistance pathways with anthracyclines, a class of widely used anticancer drugs. []

A: Despite their promise, challenges remain, including potential cardiotoxicity observed in some derivatives. Further research is needed to optimize their efficacy, selectivity, and safety profile for clinical applications. []

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